molecular formula C16H16N4S B479506 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 634174-13-3

5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B479506
M. Wt: 296.4g/mol
InChI Key: GKMMMSWRDCJDSC-UHFFFAOYSA-N
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Description

The compound “5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The molecule also contains a thiol group (-SH), a dimethylamino group (-(CH3)2N), and phenyl groups (C6H5), which are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, phenyl groups, and dimethylamino group would contribute to the compound’s overall structure. The thiol group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiol group is known to be quite reactive, and could participate in various chemical reactions. The dimethylamino group could potentially act as a base, accepting a proton to form a positively charged ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dimethylamino and thiol groups could affect its solubility in different solvents .

Scientific Research Applications

Synthesis of Triazole Derivatives and Antimicrobial Activities

Triazole derivatives, including 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their antimicrobial activities. The compounds synthesized have shown good to moderate antimicrobial activities, indicating their potential in the development of new antimicrobial agents (Bayrak et al., 2009).

Anticorrosive Effects on Stainless Steel

The derivatives of 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol have shown significant anticorrosive effects on 316 stainless steel in HCl medium. Experimental and computational studies suggest these compounds act as effective corrosion inhibitors, making them valuable in industrial applications to enhance the longevity and durability of stainless steel in corrosive environments (Nandini et al., 2021).

Biological Activities and Applications in Cancer Research

Cancer Cell Migration and Growth Inhibition

Derivatives of 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol have been explored for their impact on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids. Some compounds exhibited significant cytotoxicity, especially against melanoma cell lines, and were identified as potential antimetastatic candidates (Šermukšnytė et al., 2022).

Inhibition of Corrosion and Material Protection

Corrosion Inhibition for Mild Steel

Research has demonstrated the effectiveness of fatty acid triazole derivatives, closely related to 5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, in inhibiting the corrosion of mild steel in acidic environments. These compounds show high inhibition efficiency, suggesting their applicability in protecting industrial materials from corrosive damage (Quraishi & Jamal, 2002).

Safety And Hazards

As with any chemical compound, handling “5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .

properties

IUPAC Name

3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-19(2)13-10-8-12(9-11-13)15-17-18-16(21)20(15)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMMMSWRDCJDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701324804
Record name 3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[4-(dimethylamino)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol

CAS RN

634174-13-3
Record name 3-[4-(dimethylamino)phenyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701324804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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